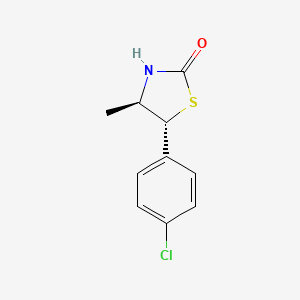

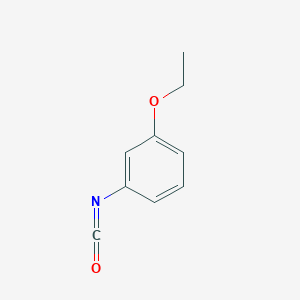

(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

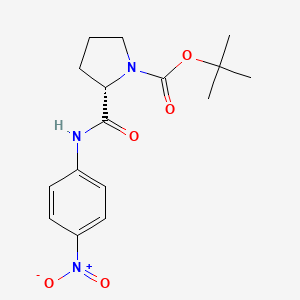

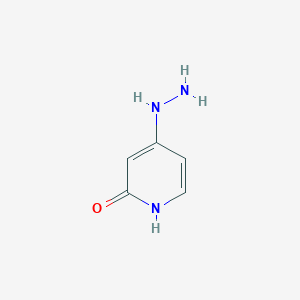

(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a compound with a molecular formula of C8H7ClN2OS. It is an organosulfur compound that belongs to the class of thiazolidinones. It is a white crystalline solid with a melting point of 120-122°C. This compound has been studied extensively for its potential applications in medicine and research.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : The compound has been synthesized using various techniques, including the click chemistry approach for creating (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate (Güiza et al., 2020). This method involves 1,3-dipolar cycloaddition reactions.

Structural Analysis : X-ray powder diffraction studies have been used to determine the crystalline structure of related compounds, confirming their orthorhombic system and space group properties (Güiza et al., 2020).

Biological Activities

Antimicrobial Properties : Various derivatives of thiazolidin-4-ones, including those with a 4-chlorophenyl group, have demonstrated significant antimicrobial activity. This includes action against both bacterial and fungal strains, suggesting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer Activity : Some thiazolidin-4-one derivatives have shown promise in anticancer therapy. They have been evaluated for their in vitro anticancer and antiangiogenic effects, particularly against transplantable mouse tumors (Chandrappa et al., 2010). These compounds may inhibit tumor growth and angiogenesis.

Antioxidant Effects : Certain derivatives have been identified to possess antioxidant properties. This includes compounds with modifications at the C5 position of 4-arylimino-thiazolidin-2-ones, demonstrating significant scavenging effects on radicals (Chulovska et al., 2020).

Pharmaceutical Potential

Aldose Reductase Inhibition : Derivatives of thiazolidin-4-one, including those with a 4-chlorophenyl component, have been studied for their inhibitory effects on aldose reductase. This enzyme is a target for the treatment of diabetic complications, suggesting the potential pharmaceutical application of these compounds (Ali et al., 2012).

Enantiomeric Separation and Stability : Research into the enantiomeric separation of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones has provided insights into the stereochemistry and stability of these compounds, which is crucial for pharmaceutical applications (Erol & Dogan, 2007).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one involves the reaction of 4-chlorobenzaldehyde with L-cysteine to form 4-(4-chlorophenyl)-2-thiazoline-2-thiol. This intermediate is then oxidized to form 4-(4-chlorophenyl)-2-thiazoline-2-one, which is subsequently reacted with methylamine to yield (4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one.", "Starting Materials": [ "4-chlorobenzaldehyde", "L-cysteine", "methylamine" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with L-cysteine in the presence of a base such as sodium hydroxide to form 4-(4-chlorophenyl)-2-thiazoline-2-thiol.", "Step 2: The intermediate 4-(4-chlorophenyl)-2-thiazoline-2-thiol is oxidized using an oxidizing agent such as hydrogen peroxide to form 4-(4-chlorophenyl)-2-thiazoline-2-one.", "Step 3: 4-(4-chlorophenyl)-2-thiazoline-2-one is reacted with methylamine in the presence of a base such as sodium hydroxide to yield (4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one." ] } | |

Numéro CAS |

78587-59-4 |

Formule moléculaire |

C10H10ClNOS |

Poids moléculaire |

227.71 g/mol |

Nom IUPAC |

(4S,5S)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m0/s1 |

Clé InChI |

IPCDQNZFHKSICG-IMTBSYHQSA-N |

SMILES isomérique |

C[C@H]1[C@@H](SC(=O)N1)C2=CC=C(C=C2)Cl |

SMILES |

CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |

SMILES canonique |

CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)